An In-depth Technical Guide to 4-Amino-3-fluorophenylboronic acid hydrochloride
An In-depth Technical Guide to 4-Amino-3-fluorophenylboronic acid hydrochloride
CAS Number: 1256355-32-4
This technical guide provides a comprehensive overview of 4-Amino-3-fluorophenylboronic acid hydrochloride, a versatile building block for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, safety information, synthesis, and key applications, with a focus on its role in organic synthesis and drug discovery.
Chemical and Physical Properties
4-Amino-3-fluorophenylboronic acid hydrochloride is a solid, moisture-sensitive compound.[1] Its key properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1256355-32-4 | [2][3] |
| Molecular Formula | C₆H₈BClFNO₂ | [2][3] |
| Molecular Weight | 191.40 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | 150-160 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
| InChI Key | NXCNVCKJELIVDM-UHFFFAOYSA-N | [2] |
| SMILES String | Cl.Nc1ccc(cc1F)B(O)O | [2] |
Safety and Handling
4-Amino-3-fluorophenylboronic acid hydrochloride is classified as harmful if swallowed.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound. Work should be conducted in a well-ventilated area.
Hazard Statements:
-
H302: Harmful if swallowed[3]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Synthesis and Experimental Protocols
Synthesis of 4-Amino-3-fluorophenylboronic acid[1]
This synthesis involves a multi-step process starting from 4-bromo-2-fluoroaniline. The amine group is first protected, followed by a lithium-bromine exchange, reaction with trimethyl borate, and subsequent acidic hydrolysis to yield the final product. A 47% yield has been reported for this synthesis.[1]
Experimental Protocol:
-
Protection of the Amine Group: The amine group of 4-bromo-2-fluoroaniline is protected to prevent side reactions.
-
Lithium-Bromine Exchange: The protected compound undergoes a lithium-bromine exchange reaction.
-
Reaction with Trimethyl Borate: The resulting organolithium compound is reacted with trimethyl borate.
-
Acidic Hydrolysis: The reaction mixture is then subjected to acidic hydrolysis to yield 4-amino-3-fluorophenylboronic acid.[1]
The following diagram illustrates the general workflow for this synthesis:
Caption: Synthesis workflow for 4-Amino-3-fluorophenylboronic acid.
Representative Suzuki-Miyaura Coupling Reaction
4-Amino-3-fluorophenylboronic acid hydrochloride is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1] This reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules.[4] A general protocol for a Suzuki-Miyaura coupling reaction is provided below. Note that specific conditions may need to be optimized for particular substrates.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), 4-Amino-3-fluorophenylboronic acid hydrochloride (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq) in a degassed solvent (e.g., dioxane, toluene, DMF/water).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The catalytic cycle of the Suzuki-Miyaura reaction is depicted in the following diagram:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Research
4-Amino-3-fluorophenylboronic acid hydrochloride serves as a crucial building block in the synthesis of various biologically active compounds. The presence of the fluoro and amino groups provides sites for further functionalization, making it a versatile starting material in drug discovery programs.[5][6]
Glucose Sensing
The parent compound, 4-Amino-3-fluorophenylboronic acid, has been utilized in the development of glucose sensing materials. Its ability to bind with diols, such as those found in glucose, makes it a key component in sensors designed to operate at physiological pH.[7]
Kinase Inhibitor Synthesis
Phenylboronic acids are known to be involved in the synthesis of kinase inhibitors.[8] While direct involvement of 4-Amino-3-fluorophenylboronic acid hydrochloride in a specific signaling pathway is not documented, its structural motifs are relevant to the design of inhibitors targeting various kinases. For instance, phenylboronic acid has been shown to inhibit the migration of prostate cancer cells by affecting the Rho family of GTP-binding proteins and their downstream targets.[9] This suggests that derivatives of 4-Amino-3-fluorophenylboronic acid hydrochloride could be explored for similar activities.
The following diagram illustrates a hypothetical signaling pathway where a kinase inhibitor, potentially synthesized using this compound, could exert its effect.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
This guide provides a foundational understanding of 4-Amino-3-fluorophenylboronic acid hydrochloride for its application in research and development. Its versatile chemical nature and potential for incorporation into biologically active molecules make it a compound of significant interest to the scientific community.
References
- 1. sites.pitt.edu [sites.pitt.edu]
- 2. 4-氨基-3-氟苯硼酸 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Amino-3-fluorophenylboronic acid hydrochloride | C6H8BClFNO2 | CID 46738020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated building blocks in drug design: new pathways and targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
